N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine

概述

描述

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine is an organic compound that features a benzylamine structure with dimethylamino and isopropyl substituents

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine typically involves the reaction of 4-(Dimethylamino)benzyl chloride with 4-isopropylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can improve the sustainability of the production process.

化学反应分析

Types of Reactions

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can result in various substituted derivatives of the original compound.

科学研究应用

Modulation of CFTR Activity

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine has been identified as a potential modulator of CFTR activity. CFTR is an ABC transporter that regulates chloride ion transport in epithelial cells. Mutations in the CFTR gene lead to cystic fibrosis, characterized by thick mucus production and respiratory issues. Compounds that enhance CFTR activity may alleviate symptoms associated with this condition.

- Case Study : Research indicates that compounds similar to this compound can improve mucus clearance in models of cystic fibrosis by increasing anion secretion across CFTR channels . This modulation has implications for treating chronic obstructive pulmonary disease (COPD) and other secretory disorders.

Therapeutic Potential in Neurodegenerative Diseases

The compound's ability to modulate ABC transporters extends beyond respiratory diseases. It has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where ABC transporters are involved in the clearance of amyloid-beta and other neurotoxic substances from the brain.

- Research Findings : Studies have demonstrated that enhancing ABC transporter activity can facilitate the removal of toxic metabolites, potentially slowing disease progression .

Role in Cancer Therapy

ABC transporters are also implicated in multidrug resistance (MDR) observed in cancer treatments. This compound may be utilized to overcome MDR by inhibiting specific ABC transporters that expel chemotherapeutic agents from cancer cells.

- Clinical Implications : By modulating these transporters, this compound could enhance the effectiveness of existing chemotherapy regimens .

Data Table: Summary of Applications

| Application Area | Disease/Condition | Mechanism/Effect |

|---|---|---|

| Modulation of CFTR Activity | Cystic Fibrosis | Enhances chloride ion transport |

| Neurodegenerative Disease Treatment | Alzheimer's, Parkinson's | Facilitates clearance of neurotoxic substances |

| Cancer Therapy | Multidrug Resistant Cancers | Inhibits efflux pumps to retain chemotherapeutics |

作用机制

The mechanism of action of N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the isopropyl group can influence the compound’s hydrophobicity and overall binding affinity. These interactions can modulate the activity of the target molecules and lead to various biological effects.

相似化合物的比较

Similar Compounds

- 4-(Dimethylamino)benzylidene-4-acetamideaniline

- 4-(Dimethylamino)benzylidene-4-nitroaniline

- 4-(Dimethylamino)benzonitrile

Uniqueness

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine is unique due to the presence of both dimethylamino and isopropyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

生物活性

N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in relation to modulating ATP-binding cassette (ABC) transporters. This article synthesizes findings from various studies and patents to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

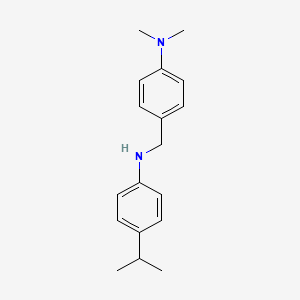

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 284.40 g/mol

- IUPAC Name : this compound

This compound features a dimethylamino group, which is significant for its biological activity, particularly in interactions with neurotransmitter systems and transport mechanisms.

1. Modulation of ABC Transporters

ABC transporters play critical roles in the transport of various molecules across cellular membranes. This compound has been identified as a modulator of these transporters, which are implicated in drug resistance in cancer therapy and other diseases.

- Mechanism of Action : The compound enhances the activity of certain ABC transporters, potentially improving the efficacy of co-administered drugs by facilitating their cellular uptake or reducing efflux.

- Clinical Implications : Its modulation of ABC transporters may offer therapeutic benefits in conditions like cystic fibrosis, where defective transporter function leads to severe health issues .

2. Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against HIV.

- In vitro Studies : Compounds structurally related to this compound have shown promising results in inhibiting HIV reverse transcriptase, suggesting potential applications in HIV treatment .

- Mechanism : These compounds may disrupt viral replication by interfering with the enzyme's activity, thereby preventing the virus from proliferating within host cells.

Study 1: ABC Transporter Modulation

A study focused on the modulation of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity demonstrated that this compound could enhance chloride ion transport in epithelial cells. This effect was measured using patch-clamp techniques and fluorescence assays, indicating improved ion flow across cell membranes .

Study 2: Antiviral Efficacy

In another investigation, a series of analogs including this compound were tested for their ability to inhibit HIV replication. Results indicated that certain modifications to the compound's structure significantly increased its potency against resistant strains of HIV .

Data Table: Biological Activities Summary

属性

IUPAC Name |

N,N-dimethyl-4-[(4-propan-2-ylanilino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-14(2)16-7-9-17(10-8-16)19-13-15-5-11-18(12-6-15)20(3)4/h5-12,14,19H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQJDEOSZHNOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620788 | |

| Record name | N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400858-39-1 | |

| Record name | N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。